molecular formula C13H10Br2O B1618482 4,4'-Dibromobenzhydrol CAS No. 29334-18-7

4,4'-Dibromobenzhydrol

Cat. No.: B1618482
CAS No.: 29334-18-7
M. Wt: 342.02 g/mol
InChI Key: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzhydrol can be synthesized through several methods. One common approach involves the bromination of benzhydrol using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the para positions of the benzene rings.

Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromobenzhydrol may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4,4’-dibromobenzophenone.

    Reduction: The compound can be reduced to form 4,4’-dibromobenzhydrol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

    Oxidation: 4,4’-Dibromobenzophenone.

    Reduction: Various 4,4’-dibromobenzhydrol derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

4,4’-Dibromobenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dibromobenzhydrol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules.

Comparison with Similar Compounds

    4,4’-Dibromobenzophenone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    4,4’-Dichlorobenzhydrol: Similar structure but with chlorine atoms instead of bromine atoms.

    4,4’-Dimethoxybenzhydrol: Similar structure but with methoxy groups instead of bromine atoms.

Properties

IUPAC Name

bis(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRNCTWDZPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334346
Record name bis(4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-18-7
Record name 4-Bromo-α-(4-bromophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis(4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bis-(4-bromophenyl)methanone (406 mg, 1.19 mmol) in THF (12 mL) is cooled to 0° C., treated portion-wise with sodium borohydride (37.8 mg, 0.893 mmol), and stirred at RT overnight. The reaction mixture is again cooled to 0° C., then quenched with 1 N HCl. Water is added, and the mixture is extracted with ethyl acetate (3×). The combined organic layers are dried and concentrated to give bis-(4-bromophenyl)methanol (410 mg, in excess of theoretical yield) as a crude residue to be used as is.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
37.8 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This material was prepared from 4,4′-dibromobenzophenone using the procedure described for compound (7) (9.67 g, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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